molecular formula C14H14N2O4S B14442592 Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester CAS No. 74604-51-6

Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester

Cat. No.: B14442592
CAS No.: 74604-51-6
M. Wt: 306.34 g/mol
InChI Key: MBOPPDKVLNHQLD-UHFFFAOYSA-N
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Description

Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester typically involves the reaction of 3-methoxyphenyl isothiocyanate with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate thiazole ring, which is then acylated to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The ethyl ester group can facilitate the compound’s transport across cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, methyl ester
  • Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, propyl ester
  • Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, butyl ester

Uniqueness

Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, enhancing the compound’s solubility and bioavailability compared to its methyl or propyl ester analogs .

Properties

CAS No.

74604-51-6

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

ethyl 2-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoacetate

InChI

InChI=1S/C14H14N2O4S/c1-3-20-13(18)12(17)16-14-15-11(8-21-14)9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3,(H,15,16,17)

InChI Key

MBOPPDKVLNHQLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC(=CC=C2)OC

Origin of Product

United States

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